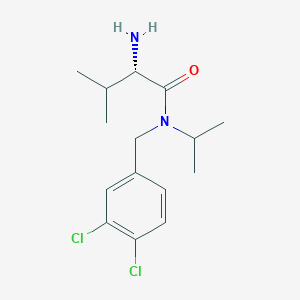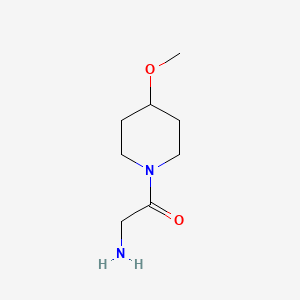
4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 4-methoxyaniline, a series of reactions including nitration, reduction, and cyclization can yield 4-methoxypiperidine.
Introduction of the Butanoic Acid Moiety: The butanoic acid group can be introduced via acylation reactions. One common method involves the reaction of 4-methoxypiperidine with succinic anhydride under acidic or basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Products may include 4-(4-hydroxypiperidin-1-yl)-4-oxobutanoic acid or 4-(4-formylpiperidin-1-yl)-4-oxobutanoic acid.
Reduction: The major product would be 4-(4-methoxypiperidin-1-yl)-4-hydroxybutanoic acid.
Substitution: Products depend on the nucleophile used, such as 4-(4-aminopiperidin-1-yl)-4-oxobutanoic acid.
科学的研究の応用
4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, affecting the activity of these targets. The methoxy group can influence the compound’s pharmacokinetics and binding affinity.
類似化合物との比較
Similar Compounds
- 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid
- 4-(4-Aminopiperidin-1-yl)-4-oxobutanoic acid
- 4-(4-Methoxypiperidin-1-yl)butanoic acid
Uniqueness
4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid is unique due to the presence of both a methoxy group and a butanoic acid moiety. This combination can confer specific chemical properties and biological activities that are distinct from other piperidine derivatives. The methoxy group can enhance solubility and membrane permeability, while the butanoic acid moiety can participate in various biochemical reactions.
特性
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-15-8-4-6-11(7-5-8)9(12)2-3-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCIMPOIZBYNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














